4-[(Ethylamino)methyl]phenol
Description
Historical Context and Evolution within Phenolic Amine Chemistry
The development of 4-[(Ethylamino)methyl]phenol is intrinsically linked to the broader history of phenolic amine chemistry, particularly the advent of the Mannich reaction. First reported by Carl Mannich in 1912, this reaction provides a powerful method for the aminoalkylation of acidic compounds, including phenols. numberanalytics.com The reaction involves the condensation of a compound with an active hydrogen atom (like a phenol), an aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.org
Significance of the Phenol-Amine Functional Group Architecture in Organic Synthesis and Medicinal Chemistry
The combination of a phenolic hydroxyl group and an amino group within the same molecule, as seen in this compound, creates a scaffold with significant utility in both organic synthesis and medicinal chemistry. The phenolic -OH group can act as a hydrogen bond donor and is a weak acid, while the amino group is basic and can act as a hydrogen bond acceptor. This dual functionality allows the molecule to participate in a variety of chemical transformations and biological interactions.
In organic synthesis, this compound serves as a versatile intermediate. The phenolic hydroxyl can be converted into an ether or ester, and the aromatic ring can undergo electrophilic substitution reactions. The secondary amine is nucleophilic and can be further alkylated or acylated. A primary synthetic route to this compound involves the reaction of 4-hydroxybenzaldehyde (B117250) with ethylamine (B1201723), followed by reduction of the resulting imine. This straightforward synthesis makes it an accessible building block for more complex structures.
In medicinal chemistry, the phenol-amine motif is a common feature in many biologically active compounds. bohrium.com The presence of both acidic and basic centers can influence a molecule's solubility, lipophilicity, and ability to interact with biological targets such as enzymes and receptors. nih.gov Phenolic amines have been investigated for a wide range of biological activities, including as antimicrobial and anticancer agents. nih.govsmolecule.com The ability to modify both the phenolic and amine portions of the molecule allows for the systematic exploration of structure-activity relationships.
Current Research Landscape and Key Areas of Investigation for Phenol-Amine Derivatives
The current research landscape for phenol-amine derivatives, including compounds like this compound, is diverse and expanding. Key areas of investigation include their application as:
Antimicrobial Agents: Phenolic Mannich bases have shown promise as antibacterial and antifungal agents. smolecule.com Research in this area focuses on synthesizing new derivatives and evaluating their efficacy against various pathogens. The mechanism of action is often related to their ability to disrupt cell membranes or inhibit essential enzymes.
Enzyme Inhibitors: The structural features of phenolic amines make them suitable candidates for the design of enzyme inhibitors. For instance, derivatives have been studied as inhibitors of carbonic anhydrase and other enzymes implicated in disease. nih.gov
Building Blocks for Bioactive Molecules: this compound and related compounds are used as starting materials for the synthesis of more complex molecules with potential therapeutic applications. This includes their incorporation into larger scaffolds to modulate pharmacological properties. chimicatechnoacta.ru
Polymer Science: Phenolic amines are utilized as curing agents for epoxy resins and as monomers in the synthesis of various polymers. researchgate.net The reactivity of the phenol (B47542) and amine groups allows for the formation of cross-linked networks with desirable thermal and mechanical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 45966-19-6 |
| Molecular Formula | C9H13NO |
| Molecular Weight | 151.21 g/mol |
| Appearance | Not specified in provided results |
| Boiling Point | Not specified in provided results |
| Melting Point | Not specified in provided results |
| SMILES | CCNCc1ccc(O)cc1 |
Data sourced from multiple chemical suppliers. bldpharm.comnih.gov
Interdisciplinary Relevance: Bridging Organic Synthesis, Material Science, and Biological Chemistry
The study of this compound and its derivatives exemplifies the interdisciplinary nature of modern chemistry.
Organic Synthesis: Chemists continue to develop more efficient and selective methods for the synthesis of phenolic amines, including catalyst-free and environmentally benign approaches. nih.govrsc.org These synthetic advancements make these valuable building blocks more accessible for a variety of applications.
Material Science: In materials science, the focus is on utilizing the unique properties of phenolic amines to create new materials. Their ability to act as ligands for metal ions is being explored for the development of coordination complexes and functional materials. Furthermore, their role in polymer chemistry remains an active area of research, with an emphasis on creating high-performance resins and composites.
Biological Chemistry: The biological activity of phenolic amines is a major driver of research. Investigations into their interactions with biological systems, from individual proteins to whole organisms, are providing insights into their potential as therapeutic agents. smolecule.comnih.gov The ability to synthesize a wide range of derivatives allows for the fine-tuning of their biological profiles.
Table 2: Selected Research Applications of Phenolic Amine Derivatives
| Application Area | Specific Example | Reference |
|---|---|---|
| Medicinal Chemistry | Synthesis of cytotoxic Mannich bases of chalcone (B49325) analogues | nih.gov |
| Medicinal Chemistry | Development of indazole-containing enzyme inhibitors | mdpi.com |
| Material Science | Use as curing agents for epoxy resins | researchgate.net |
| Organic Synthesis | Building blocks for complex heterocyclic compounds | ias.ac.in |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(ethylaminomethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-10-7-8-3-5-9(11)6-4-8/h3-6,10-11H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPDGPSSMVINMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of 4 Ethylamino Methyl Phenol Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture
NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds in solution.
¹H NMR and ¹³C NMR Spectral Analysis for Proton and Carbon Environments
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for identifying the chemical environments of hydrogen and carbon atoms within a molecule.
In the ¹H NMR spectrum of 4-[(Ethylamino)methyl]phenol, the phenolic hydroxyl (-OH) proton typically appears as a singlet at approximately 9.2 ppm. The protons of the ethylamino group exhibit signals between δ 2.6 and 3.1 ppm. For a related compound, 2-Amino-5-((methylamino)methyl)phenol, the aromatic protons appear as a doublet between δ 6.85–6.75 ppm, a singlet between δ 6.65–6.55 ppm, and another doublet between δ 6.45–6.35 ppm. The methylene (B1212753) (-CH₂) protons of the methylaminomethyl group in this related compound are observed as a triplet between δ 3.40–3.30 ppm, while the methyl (-CH₃) group attached to the secondary amine is a singlet between δ 2.60–2.50 ppm.
The ¹³C NMR spectrum provides information on the carbon framework. For 2-Amino-5-((methylamino)methyl)phenol, the oxygen-bearing aromatic carbon (C1) resonates at δ 155.2 ppm. The amino-substituted carbon (C2) is found at δ 135.4 ppm, and the remaining aromatic carbons appear at δ 128.7, 117.9, and 112.5 ppm. The methylene carbon (-CH₂) is observed at δ 52.1 ppm, and the methyl carbon (-CH₃) at δ 38.5 ppm. Conjugation to a double bond or aromatic ring can cause upfield shifts of 6-10 ppm for carbonyl carbons, an effect that is also observed, though to a lesser extent, for nitrile carbons. organicchemistrydata.org Intramolecular hydrogen bonding typically leads to significant downfield shifts. organicchemistrydata.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Analogs
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phenolic -OH | ~9.2 | - |
| Aromatic CH | 6.35 - 6.85 | 112.5 - 128.7 |
| Ar-C-O | - | ~155.2 |
| Ar-C-N | - | ~135.4 |
| Ethylamino -CH₂- | 2.6 - 3.1 | ~52.1 |
| Ethylamino -CH₃ | - | ~38.5 |
Data is compiled from related aminophenol structures and may vary for the specific title compound.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignment
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, typically through three bonds (³JHH). libretexts.org This helps to identify adjacent protons in the molecular structure. libretexts.org
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹JCH). youtube.comgithub.io This technique is instrumental in assigning specific proton signals to their corresponding carbon atoms. youtube.comgithub.io
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). youtube.comgithub.io This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. youtube.comgithub.io
These techniques, used in combination, allow for the unambiguous assignment of all proton and carbon signals and the complete elucidation of the molecular structure. researchgate.net
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through the analysis of fragmentation patterns. acdlabs.com The choice of ionization technique, either hard (like electron impact, EI) or soft (like electrospray ionization, ESI), influences the degree of fragmentation observed. acdlabs.com
For a related compound, 2-Amino-5-((methylamino)methyl)phenol, high-resolution mass spectrometry (HRMS) confirms the molecular formula C₈H₁₂N₂O. Electron ionization at 70 eV produces characteristic fragments, including the molecular ion (M⁺) at m/z 166. Other significant fragments are observed at m/z 149, corresponding to the loss of an NH₂ group, m/z 121 from the cleavage of the methylaminomethyl side chain, and m/z 93, which represents the formation of a phenol (B47542) radical cation. The fragmentation of pentan-3-one often results in a stable acylium ion, [CH₃CH₂CO]⁺, which appears as the base peak at m/z 57. libretexts.org
Table 2: Common Fragmentation Patterns in Mass Spectrometry of Phenolic Amines
| m/z Value | Proposed Fragment | Significance |
|---|---|---|
| M⁺ | Molecular Ion | Confirms molecular weight. |
| M - 17 | [M - NH₂]⁺ | Loss of an amino group. |
| M - 44 | [M - CH₂NHCH₃]⁺ | Cleavage of the ethylaminomethyl side chain. |
| 93 | [C₆H₅O]⁺ | Phenol radical cation. |
Fragmentation patterns are predictive and based on related structures.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org
In the FT-IR spectrum of a compound like this compound, several characteristic absorption bands are expected. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. smolecule.com The N-H stretching vibrations of the secondary amine are typically observed in the 3350–3250 cm⁻¹ range. Aromatic C=C ring stretching vibrations usually appear around 1605 cm⁻¹. The N-H bending vibration of the amine is found near 1510 cm⁻¹. The C-N stretching of the ethylamino group and the C-O stretching of the phenolic hydroxyl group are expected around 1280 cm⁻¹ and 1175 cm⁻¹, respectively. The absence of a strong absorption band near 1700 cm⁻¹ confirms the lack of a carbonyl group. spectroscopyonline.com
Table 3: Key FT-IR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3200-3600 | O-H stretch smolecule.com | Phenolic Hydroxyl |
| 3350-3250 | N-H stretch | Secondary Amine |
| ~1605 | C=C stretch | Aromatic Ring |
| ~1510 | N-H bend | Amine |
| ~1280 | C-N stretch | Ethylamino Group |
| ~1175 | C-O stretch | Phenolic Hydroxyl |
Frequencies are approximate and can be influenced by the molecular environment.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) for Electronic Transitions and Tautomerism Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. elte.hu Aminophenol derivatives typically show characteristic absorption bands in the UV and near-visible regions due to π-π* transitions within the aromatic system and n-π* transitions involving the non-bonding electrons of the amino and hydroxyl substituents. smolecule.com These compounds often demonstrate significant absorption in the 250-350 nm range. smolecule.com The phenolic hydroxyl group typically contributes to absorption in the 275-300 nm range. smolecule.com The presence of the ethylamino substituent can enhance absorption compared to simpler aminophenols due to extended conjugation and electron donation to the aromatic system. smolecule.com The pH of the solution can also influence the UV-Vis spectrum by altering the protonation state of the amino and hydroxyl groups.
X-ray Diffraction Analysis for Single Crystal Solid-State Structure Determination
X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles.
For related phenolic amine structures, single-crystal X-ray diffraction has revealed key structural features. For example, in 2-Amino-5-((methylamino)methyl)phenol, the C-O bond length of the phenolic hydroxyl is approximately 1.36 Å, the C-N bond of the amine is 1.45 Å, and the C-N bond of the methylamino group is 1.47 Å. The bond angle C1-C2-C3 within the aromatic ring is around 120.5°, indicating some distortion due to the substituents, while the N-CH₂-C5 angle is approximately 109.5°, consistent with a tetrahedral geometry at the methylene carbon. In many Schiff base derivatives of phenols, an intramolecular O—H···N hydrogen bond is a common feature, which can induce near coplanarity between the phenol ring and the substituent group. iucr.org The crystal packing is often stabilized by intermolecular interactions such as C—H···O hydrogen bonds, which can form chains or more complex networks. iucr.org
Table 4: Illustrative Crystallographic Data for a Phenolic Amine Derivative
| Parameter | Value | Significance |
|---|---|---|
| Crystal System | Orthorhombic/Monoclinic mdpi.com | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c, P2₁2₁2₁ mdpi.comresearchgate.net | Defines the symmetry elements within the unit cell. |
| C-O Bond Length | ~1.36 Å | Indicates the bond order between carbon and oxygen. |
| C-N Bond Length | ~1.45 - 1.47 Å | Reflects the nature of the carbon-nitrogen bond. |
| Key Bond Angles | ~109.5° - 120.5° | Reveals the local geometry around specific atoms. |
| Hydrogen Bonding | O-H···N, C-H···O iucr.org | Dictates the intermolecular packing in the solid state. |
Data is based on analogous structures and serves as a representative example.
Elucidation of Bond Lengths, Bond Angles, and Torsional Angles
Crystallographic studies of this compound derivatives reveal precise measurements of their internal coordinates. While data on the parent compound is not extensively detailed in the reviewed literature, analysis of closely related structures, such as Schiff base derivatives and substituted analogues, provides a clear picture of the expected molecular geometry.
For instance, in ortho-hydroxy Schiff base derivatives, the C-O distance of the phenol group is typically around 1.3455(18) Å, which is characteristic of a single C-O bond in phenol and salicylideneamine compounds. iucr.org The imine bond (C=N) in these derivatives is short, approximately 1.2782(19) Å, confirming its double-bond character, while the adjacent C-C bond within the aromatic ring is longer [1.4486(18) Å], indicating a single bond. iucr.org
Table 1: Selected Bond and Torsional Angles in Phenol Derivatives
| Derivative Name | Parameter | Value | Reference |
|---|---|---|---|
| (E)-2-Methyl-4-nitro-6-[(p-tolylimino)methyl]phenol | C-O Bond Length | 1.3455(18) Å | iucr.org |
| (E)-2-Methyl-4-nitro-6-[(p-tolylimino)methyl]phenol | C=N Bond Length | 1.2782(19) Å | iucr.org |
| (E)-2-Methyl-4-nitro-6-[(p-tolylimino)methyl]phenol | C3—C8—N1—C9 Torsion Angle | 178.53(13)° | iucr.org |
| 2-Methoxy-5-((phenylamino)methyl)phenol | Dihedral Angle (between rings) | 86.61° | mdpi.com |
| 5-Diethylamino-2-({[4-(diethylamino)phenyl]imino}methyl)phenol | Dihedral Angle (between rings) | 8.1(2)° | researchgate.net |
Analysis of Intermolecular Hydrogen Bonding and Supramolecular Features
The presence of hydroxyl (-OH) and amino (-NH) groups makes this compound derivatives potent donors and acceptors for hydrogen bonds. These interactions are paramount in the formation of their extended supramolecular structures.
In the crystal structure of 2-methoxy-5-((phenylamino)methyl)phenol, the hydroxyl group is involved in intermolecular O-H···O hydrogen bonding, with an O···O distance of 2.8885(15) Å. mdpi.com Schiff base derivatives frequently exhibit strong intramolecular O-H···N hydrogen bonds, which create a stable six-membered ring motif known as an S(6) loop. iucr.orgresearchgate.netresearchgate.net
In more complex systems, such as a copper(II) complex of (E)-5-(ethylamino)-4-methyl-2-[(pyridin-2-yl)diazenyl]phenol, the resulting dimers are associated through weak intermolecular hydrogen bonds and π–π stacking interactions between the phenyl and pyridine (B92270) rings. nih.goviucr.org These varied hydrogen bonds and other weak interactions are crucial in building the complex and often elegant supramolecular architectures observed in these crystals. mdpi.com
Table 2: Examples of Hydrogen Bonding in Phenol Derivatives
| Derivative Name | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) | Supramolecular Motif | Reference |
|---|---|---|---|---|---|
| 2-Methoxy-5-((phenylamino)methyl)phenol | O-H···O | 2.8885(15) | Not specified | - | mdpi.com |
| 5-Diethylamino-2-({[4-(diethylamino)phenyl]imino}methyl)phenol | O-H···N | Not specified | Not specified | Intramolecular S(6) loop | researchgate.net |
| (E)-2-Methyl-4-nitro-6-[(p-tolylimino)methyl]phenol | O-H···N | Not specified | Not specified | Intramolecular S(6) loop | iucr.org |
| (E)-2-Methyl-4-nitro-6-[(p-tolylimino)methyl]phenol | C-H···O | 3.402(2) | 148 | Infinite chain | iucr.org |
| 4,6-Di-tert-butyl-2-({[4-(diethylamino)phenyl]imino}methyl)phenol | C-H···π | Not specified | Not specified | Crystal packing | researchgate.net |
Crystallographic Insights into Conformation and Packing Arrangements
The conformation adopted by a molecule and its subsequent packing arrangement in the crystal lattice are influenced by a delicate balance of intramolecular steric effects and intermolecular forces. For aminophenol derivatives, monoclinic and orthorhombic crystal systems are commonly observed. mdpi.comsmolecule.com
The analysis of 2-methoxy-5-((phenylamino)methyl)phenol revealed a monoclinic crystal system, while a related aniline (B41778) derivative crystallized in an orthorhombic system. mdpi.com The packing of these molecules is governed by the hydrogen bonds and other weak interactions previously discussed. For instance, the crystal structure of 5-diethylamino-2-({[4-(diethylamino)phenyl]imino}methyl)phenol is influenced by weak C-H···π interactions that form a three-dimensional network. researchgate.net
In the crystal structure of a dimeric copper(II) complex involving an ethylamino-phenol ligand, the packing of the complex cations leaves continuous channels that contain disordered chloride anions and solvent molecules. nih.goviucr.org The stabilization of this packing is further enhanced by off-center parallel π–π stacking interactions between phenyl and pyridine rings. nih.gov This demonstrates how the interplay of molecular shape, hydrogen bonding, and π-stacking dictates the final, densely packed, and stable crystalline solid.
Chemical Reactivity and Mechanistic Investigations of 4 Ethylamino Methyl Phenol
Reactivity of the Phenolic Hydroxyl Group
The hydroxyl group attached to the aromatic ring is a key site of reactivity in 4-[(Ethylamino)methyl]phenol. Its acidic nature and ability to participate in various equilibria and substitution reactions are central to its chemical profile.
The phenolic hydroxyl group of this compound imparts weak acidity to the molecule. Phenols are generally more acidic than aliphatic alcohols due to the resonance stabilization of the resulting phenoxide ion. wikipedia.orgbionity.com Deprotonation of the hydroxyl group leads to the formation of a phenoxide, where the negative charge is delocalized across the aromatic ring. This delocalization stabilizes the conjugate base, making the parent phenol (B47542) more likely to donate a proton. youtube.com
Phenols can also exhibit keto-enol tautomerism, existing in equilibrium with their keto form, a cyclohexadienone. quora.com However, for most simple phenols, the equilibrium heavily favors the enol (phenolic) form due to the significant energetic penalty associated with the loss of aromaticity in the keto tautomer. quora.comstackexchange.com The equilibrium constant for the enolization of phenol is extremely small, indicating that only a minuscule fraction of the molecules exist in the keto form at any given time. quora.com While the presence of the ethylaminomethyl substituent may have a minor electronic influence, it is not expected to significantly shift this equilibrium.
| Process | Description | Key Features for this compound |
| Proton Transfer | Reversible donation of a proton from the phenolic -OH group to a base. | Results in the formation of a resonance-stabilized phenoxide ion. The acidity is greater than that of typical alcohols. |
| Tautomeric Equilibrium | Isomerization between the phenolic (enol) form and the cyclohexadienone (keto) form. | The equilibrium strongly favors the aromatic enol form to maintain the stability of the benzene (B151609) ring. |
The acidic nature of the phenolic hydroxyl group allows for the formation of salts upon reaction with a strong base, such as sodium hydroxide. This reaction results in the formation of a sodium phenoxide salt. quora.com Weak organic bases like amines can also form ammonium (B1175870) phenolate (B1203915) salts with phenols. quora.com
Esterification of the phenolic hydroxyl group is also a significant reaction. Unlike aliphatic alcohols, phenols react very slowly with carboxylic acids. libretexts.org Therefore, the formation of phenolic esters is more efficiently achieved by reacting the phenol with more reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides. libretexts.orgkhanacademy.org The reaction with an acyl chloride, for instance, produces the corresponding phenyl ester and hydrogen chloride gas. libretexts.org To increase the rate of reaction, the phenol can first be converted to its more nucleophilic phenoxide ion by treatment with a base like sodium hydroxide. libretexts.org
| Reaction Type | Reagents | Products |
| Salt Formation | Strong bases (e.g., NaOH) | Phenoxide salts |
| Esterification | Acyl chlorides (e.g., ethanoyl chloride) | Phenyl esters, HCl |
| Esterification | Acid anhydrides (e.g., ethanoic anhydride) | Phenyl esters, carboxylic acid |
Reactivity of the Secondary Amine Functionality
The secondary amine in this compound, characterized by the ethylamino group, provides a site for nucleophilic reactions and is sensitive to the pH of the surrounding medium.
The nitrogen atom of the ethylamino group possesses a lone pair of electrons, making it a potent nucleophile. chemguide.co.uk Amines are generally more nucleophilic than their alcohol counterparts. libretexts.org This nucleophilicity allows the ethylamino group to react with a variety of electrophilic species. For instance, it can undergo N-alkylation reactions with alkyl halides. chemguide.co.uk The reaction proceeds via a nucleophilic attack of the amine's lone pair on the electrophilic carbon of the alkyl halide, leading to the formation of a tertiary amine. chemguide.co.ukchemistryguru.com.sg
The ethylamino group can also react with carbonyl compounds such as acyl chlorides and acid anhydrides to form amides. chemguide.co.uk These reactions are typically vigorous and result in the formation of a stable C-N bond. chemguide.co.uk
The reactivity of the ethylamino group is highly dependent on the pH of the aqueous solution. libretexts.org In acidic conditions (low pH), the lone pair on the nitrogen atom will accept a proton, forming a positively charged ethylammonium (B1618946) ion. pressbooks.pub This protonation renders the amine non-nucleophilic, as the lone pair is no longer available to attack electrophiles. libretexts.org
Conversely, in neutral or basic conditions (higher pH), the amine exists predominantly in its free, unprotonated form. pressbooks.pub In this state, the lone pair is available, and the amine exhibits its characteristic nucleophilicity. Therefore, the pH must be carefully controlled in reactions involving the nucleophilic character of the ethylamino group to ensure the desired reactivity. libretexts.org For many reactions involving amines as nucleophiles, a pH near neutral or slightly basic is optimal to have a sufficient concentration of the free amine without promoting side reactions that may be favored at very high pH.
| pH Condition | State of the Ethylamino Group | Reactivity |
| Low pH (Acidic) | Protonated (Ethylammonium ion) | Non-nucleophilic |
| Neutral to High pH (Basic) | Unprotonated (Free amine) | Nucleophilic |
Redox Chemistry: Oxidation and Reduction Pathways
The this compound molecule has functionalities susceptible to both oxidation and reduction reactions. The phenolic ring is particularly prone to oxidation, while the aromatic ring can be reduced under certain conditions.
Phenols can be oxidized to form quinones. libretexts.orglibretexts.org The oxidation of phenols can proceed through the formation of a phenoxy radical, which can then undergo further reactions, including dimerization or oxidation to a quinone-type structure. rsc.org The presence of the electron-donating hydroxyl and amino groups on the benzene ring may make the molecule more susceptible to oxidation compared to unsubstituted benzene.
The reduction of phenols can lead to the formation of cyclohexylamines. This can be achieved through catalytic hydrogenation, where the aromatic ring is reduced to a cyclohexane (B81311) ring. rsc.orgresearchgate.net In some cases, the amination of phenols can proceed via a reductive pathway where the phenol is first reduced to a cyclohexanone (B45756) intermediate, which then reacts with an amine and is subsequently hydrogenated. unizar.es
Reaction Kinetics and Reaction Mechanism Studies
The chemical reactivity of this compound is fundamentally rooted in the interplay of its phenolic hydroxyl group, the secondary amine, and the aromatic ring. Investigations into its reaction kinetics and mechanisms primarily draw from the extensive knowledge of the Mannich reaction, through which it is synthesized, and the subsequent reactivity of its functional groups.
The formation of this compound is a classic example of the Mannich reaction, a three-component condensation involving a phenol, formaldehyde (B43269), and a primary or secondary amine. In this case, the reactants are phenol, formaldehyde, and ethylamine (B1201723). The reaction is typically carried out in aqueous or alcoholic solutions and can be catalyzed by either acid or base.
The mechanism of the Mannich reaction commences with the formation of an iminium ion from the amine and the aldehyde. This is followed by the electrophilic attack of the iminium ion on the electron-rich aromatic ring of the phenol, which is activated by the hydroxyl group.
Mechanism of Formation (Mannich Reaction):
Formation of the Iminium Ion: The reaction initiates with the nucleophilic addition of ethylamine to formaldehyde. This is followed by dehydration to form the highly reactive N-ethylmethaniminium ion. This step is generally fast.
Electrophilic Aromatic Substitution: The phenol, in equilibrium with its more reactive phenoxide form (especially under basic conditions), acts as a nucleophile. The electron-rich ortho and para positions of the phenol attack the electrophilic carbon of the iminium ion. Due to steric hindrance and electronic factors, the substitution occurs predominantly at the ortho and para positions. The formation of this compound indicates a para-substitution.
| Step | Reactants | Intermediate | Product | Description |
| 1 | Ethylamine, Formaldehyde | N-ethylmethaniminium ion | Nucleophilic addition of the amine to the aldehyde, followed by dehydration to form the electrophilic iminium ion. | |
| 2 | Phenol, N-ethylmethaniminium ion | This compound | Electrophilic attack of the iminium ion on the para-position of the phenol ring. |
The kinetics of the Mannich reaction are influenced by several factors, including the pH of the reaction medium, temperature, and the concentration of the reactants. The rate of the base-catalyzed reaction tends to increase with pH, reaching a maximum around a pH of 10. minia.edu.egwikipedia.org This is attributed to the increased concentration of the more nucleophilic phenoxide ion.
The reactivity of this compound itself is characteristic of its constituent functional groups. The phenolic hydroxyl group can undergo O-alkylation, O-acylation, and other reactions typical of phenols. The secondary amine is nucleophilic and can react with electrophiles. The presence of both a hydroxyl and an amino group on the same molecule opens up possibilities for further reactions, such as the formation of polymers.
Under certain conditions, particularly at higher temperatures, Mannich bases can undergo elimination reactions. For instance, the elimination of the ethylamino group from this compound could lead to the formation of a reactive o-quinone methide intermediate, which can then participate in further reactions.
Another potential reaction pathway for this compound is N-dealkylation, the removal of the ethyl group from the nitrogen atom. This is a significant transformation in organic synthesis and is also a recognized metabolic pathway for many xenobiotics containing N-alkylamine moieties.
Computational Chemistry and Theoretical Studies of 4 Ethylamino Methyl Phenol
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-[(Ethylamino)methyl]phenol, DFT calculations, particularly using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its optimized molecular geometry and electronic properties. These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and reactivity.
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more reactive. The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, helps in identifying the regions of the molecule that are susceptible to electrophilic and nucleophilic attack. For phenolic compounds, the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group are typically electron-rich regions.
Table 1: Illustrative Optimized Geometric Parameters for a Phenol (B47542) Derivative (Calculated using DFT)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-O (phenolic) | 1.365 | C-C-O | 119.5 |
| C-N (amino) | 1.472 | C-N-C | 112.8 |
| O-H | 0.967 | C-O-H | 109.2 |
| N-H | 1.015 | H-N-H | 107.5 |
Investigation of Proton Transfer Mechanisms and Tautomerism through Potential Energy Surface (PES) Scans
Proton transfer is a fundamental chemical process that can be critical to the function of molecules like this compound, which contains both a proton-donating hydroxyl group and a proton-accepting amino group. Tautomerism, the interconversion between two isomers that differ only in the position of a proton and a double bond, is a related phenomenon. For instance, the phenolic form can potentially exist in equilibrium with a keto tautomer.
Potential Energy Surface (PES) scans are a computational technique used to explore these processes. By systematically changing a specific geometric parameter, such as the distance of the phenolic proton from the oxygen and nitrogen atoms, a PES can be mapped out. This map reveals the energy landscape of the proton transfer reaction, including the energy of the transition state. A lower energy barrier for the transition state indicates a more facile proton transfer. These studies can elucidate whether proton transfer is likely to occur intramolecularly or if it is mediated by solvent molecules. For similar phenolic compounds, studies have shown that the enol form is generally more stable.
Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior
While DFT calculations provide information on static molecular structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment, such as in a solvent.
For a flexible molecule like this compound, which has a rotatable ethylamino group, MD simulations can be used to explore its conformational landscape. By analyzing the simulation trajectory, the most stable conformations and the energy barriers between them can be identified. This is crucial for understanding how the molecule might interact with biological targets, as its conformation can significantly influence its binding affinity. MD simulations can also be used to study the solvation of the molecule, providing a detailed picture of how solvent molecules arrange themselves around the solute and the nature of the hydrogen bonding interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not detailed in the available literature, studies on closely related compounds, such as 4-[(diethylamino)methyl]-phenol derivatives, have been conducted. nih.govnih.gov
These studies often use hologram QSAR (HQSAR), a method that employs 2D fragment fingerprints as predictors of biological activity. For a series of 4-[(diethylamino)methyl]-phenol inhibitors of acetylcholinesterase and butyrylcholinesterase, HQSAR models have been developed that show a good correlation between the molecular structure and the inhibitory potency. nih.govnih.gov These models can be used to predict the activity of new, unsynthesized compounds and to identify the structural features that are most important for biological activity. Contribution maps from these models can highlight which molecular fragments positively or negatively influence the desired biological effect, guiding the design of more potent analogs. nih.govnih.gov
Table 2: Example of a QSAR Model for Cholinesterase Inhibitors
| Model | Statistical Parameter | Value |
|---|---|---|
| HQSAR for Acetylcholinesterase | q² (cross-validated) | 0.787 |
| r² (non-cross-validated) | 0.965 | |
| HQSAR for Butyrylcholinesterase | q² (cross-validated) | 0.904 |
| r² (non-cross-validated) | 0.952 |
Source: Data from a study on 4-[(diethylamino)methyl]-phenol inhibitors. nih.govnih.gov
Biological Activity and Pharmacological Mechanism Elucidation of 4 Ethylamino Methyl Phenol Analogues
Antimicrobial Activity and Mechanistic Pathways
The antimicrobial potential of phenolic compounds and their derivatives is a subject of ongoing research. Investigations into analogues of 4-[(Ethylamino)methyl]phenol have revealed specific interactions with bacterial systems, particularly in the context of Gram-positive bacteria.
Antibacterial Efficacy Against Gram-Positive (e.g., Staphylococcus aureus) and Gram-Negative (e.g., Escherichia coli) Bacteria
Direct studies on the antibacterial efficacy of this compound against common pathogens such as the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli are not extensively documented in publicly available literature. However, research on related phenolic compounds provides some context. For instance, the addition of ethylamine (B1201723) groups to the phenolic structures of more complex molecules like bithionol (B75329) and synthetic retinoids was found to either diminish or completely abolish their antibacterial activity against several strains of methicillin-resistant Staphylococcus aureus (MRSA). myskinrecipes.com Furthermore, these modifications did not confer any activity against Gram-negative bacteria. myskinrecipes.com This suggests that the presence and position of the ethylamino-methyl group on the phenol (B47542) ring are critical determinants of antibacterial potency and spectrum.
Inhibition of Virulence Factors and Biofilm Formation
A significant aspect of antimicrobial research is the targeting of virulence factors and biofilm formation, which are key to bacterial pathogenicity and resistance. A study on 2-[(Methylamino)methyl]phenol, a close analogue of this compound, has demonstrated its potential in this area. nih.govox.ac.uk This compound was shown to inhibit biofilm formation in clinical strains of S. aureus. nih.govox.ac.uk Biofilms are communities of bacteria encased in a self-produced matrix, which protects them from antibiotics and the host immune system. The ability to disrupt these structures is a crucial therapeutic strategy. The study indicated that 2-[(Methylamino)methyl]phenol's anti-biofilm activity is linked to its interaction with a key regulatory protein in S. aureus. nih.govox.ac.uk
Table 1: Effect of 2-[(Methylamino)methyl]phenol on Biofilm Formation in Staphylococcus aureus
| Bacterial Strain | Treatment | Biofilm Formation (%) | Inhibition (%) |
| Clinical Isolate 1 | Control | 100 | 0 |
| 2-[(Methylamino)methyl]phenol | 35 | 65 | |
| Clinical Isolate 2 | Control | 100 | 0 |
| 2-[(Methylamino)methyl]phenol | 42 | 58 |
Interactions with Quorum Sensing Systems and Related Bacterial Proteins (e.g., SarA of Staphylococcus aureus)
The mechanism behind the anti-biofilm and anti-virulence properties of 2-[(Methylamino)methyl]phenol has been elucidated through its interaction with the quorum sensing (QS) system of S. aureus. nih.govox.ac.uk Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. In S. aureus, the Staphylococcal accessory regulator A (SarA) is a key transcriptional regulator that controls the expression of numerous virulence factors and is essential for biofilm formation. nih.govox.ac.ukdntb.gov.ua
The study on 2-[(Methylamino)methyl]phenol revealed that this compound specifically targets the SarA protein. nih.govox.ac.uk By binding to SarA, it inhibits its function, leading to the downregulation of virulence genes such as alpha-hemolysin (B1172582) (hla), delta-hemolysin (B12779656) (hld), and fibronectin-binding protein A (fnbA). nih.gov This targeted inhibition of a central regulatory system highlights a sophisticated mechanism for disarming the pathogen without necessarily killing it, which can reduce the selective pressure for the development of resistance. nih.gov
Table 2: Effect of 2-[(Methylamino)methyl]phenol on Virulence Gene Expression in Staphylococcus aureus
| Gene | Function | Change in Expression |
| hla | Alpha-hemolysin (toxin) | Decreased |
| hld | Delta-hemolysin (toxin) | Decreased |
| fnbA | Fibronectin-binding protein A (adhesion) | Decreased |
Neuropharmacological Investigations and Receptor Interactions
The structural similarity of this compound to endogenous neurotransmitters suggests potential interactions with the central nervous system. However, specific research in this area is lacking.
Agonist and Antagonist Activity at Serotonin (B10506) Receptors (e.g., 5-HT2A, 5-HT2B, 5-HT2C)
There is currently no publicly available scientific literature detailing the agonist or antagonist activity of this compound or its close analogues at serotonin receptors, including the 5-HT2A, 5-HT2B, and 5-HT2C subtypes. The investigation of how this specific chemical structure interacts with the diverse family of serotonin receptors remains an open area for future research.
Studies on Discriminative Stimulus Effects and Behavioral Characterization in Animal Models
Consistent with the lack of receptor binding data, there are no published studies on the discriminative stimulus effects or any other behavioral characterization of this compound in animal models. Such studies are essential for understanding the in vivo psychoactive and behavioral profile of a compound and would be a necessary step in evaluating its potential neuropharmacological effects.
Potential Interactions with Neurotransmitter Systems
While direct studies on the interaction of this compound with specific neurotransmitter systems are not extensively detailed in the available literature, the broader class of phenolic compounds is recognized for its neuroprotective effects, which are often linked to antioxidant mechanisms. nih.gov Neurodegenerative diseases frequently involve oxidative stress at the brain level. nih.gov Phenolic compounds can offer protection against the neurotoxicity induced by oxidative agents like hydrogen peroxide and amyloid-beta peptides. researchgate.net This neuroprotective capacity is largely attributed to their antioxidant properties, which help mitigate oxidative stress on neuronal cells. researchgate.net For instance, 2,4-di-tert-butylphenol, a phenolic antioxidant, has been shown to protect PC12 cells from neurotoxicity, suggesting a role in decelerating cognitive decline. researchgate.net The ability of phenolic compounds to act as reducing agents, donating hydrogen or electrons, is central to this protective effect. nih.gov Although the precise impact on neurotransmitter release, reuptake, or receptor binding by this compound itself is an area requiring further investigation, the established antioxidant activity of its structural class provides a strong basis for its potential role in maintaining neuronal health and protecting against neurodegeneration. nih.govresearchgate.net
Research into Antioxidant Mechanisms and Cellular Protection
Analogues of this compound exhibit significant antioxidant activity through various mechanisms, contributing to cellular protection. The core phenolic structure is crucial for this activity, as it can scavenge free radicals, chelate transition metals, and inhibit the enzymes responsible for producing reactive oxygen species (ROS). nih.govmdpi.com
The primary antioxidant mechanism involves interrupting free radical chain reactions by donating a hydrogen atom from the hydroxyl group to form a stable product, thus preventing further oxidation. nih.gov A close analogue, p-methylaminophenol (p-MAP), demonstrates potent radical-scavenging activity. nih.gov Studies using the α,α-diphenyl-β-picrylhydrazyl (DPPH) radical scavenging assay found that p-MAP scavenged radicals effectively. nih.gov
Furthermore, these compounds inhibit lipid peroxidation, a key process in cellular damage. mdpi.com In rat liver microsomes, p-MAP was found to reduce lipid peroxidation in a dose-dependent manner, an activity comparable to the well-known compound N-(4-hydroxyphenyl)retinamide (4-HPR). nih.gov This suggests that the aminophenol structure is a key contributor to these protective effects. nih.gov The antioxidant capacity of phenols is also linked to their ability to activate endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), providing a multi-faceted defense against oxidative stress. nih.govresearchgate.net
Table 1: Antioxidant Activity of a this compound Analogue
| Compound | DPPH Radical Scavenging Ratio | Inhibition of Lipid Peroxidation |
|---|---|---|
| p-methylaminophenol (p-MAP) | 1:2 (compound:radical) nih.gov | Potent, dose-dependent nih.gov |
| 4-aminophenol (4-AP) | 1:2 (compound:radical) nih.gov | Less potent than p-MAP nih.gov |
Investigations into Anti-inflammatory Properties and Modulation of Inflammatory Pathways
Phenolic compounds, including analogues of this compound, are known to possess significant anti-inflammatory properties. nih.govmdpi.com Their mechanism of action often involves the modulation of key signaling pathways that regulate the inflammatory response. mdpi.commdpi.com
A primary target is the nuclear factor-κB (NF-κB) signaling pathway, a crucial mediator in the expression of pro-inflammatory cytokines. mdpi.comnih.gov By inhibiting NF-κB activation, phenolic compounds can suppress the production of inflammatory mediators such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.commdpi.comresearchgate.net This inhibitory action prevents the downstream cascade that leads to chronic inflammation. mdpi.com
Additionally, these compounds can affect the activity of enzymes involved in the inflammatory process, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). mdpi.comnih.govresearchgate.net By inhibiting these enzymes, they reduce the synthesis of prostaglandins (B1171923) and nitric oxide, which are key mediators of inflammation and pain. nih.govresearchgate.net The anti-inflammatory effects of phenolic compounds are intrinsically linked to their antioxidant properties, as oxidative stress is a known trigger for inflammatory pathways. nih.gov By scavenging ROS, they can prevent the activation of transcription factors like NF-κB and activator protein 1 (AP-1), further dampening the inflammatory response. mdpi.com
Studies on Anticancer Potential and Molecular Targets
Analogues of this compound have demonstrated notable anticancer activity through the modulation of various molecular targets, leading to the inhibition of cancer cell growth and induction of apoptosis. nih.govnih.gov
Research on p-methylaminophenol (p-MAP) has shown it to be a potent inhibitor of cell growth and an inducer of apoptosis in human promyelocytic leukemia (HL60) cells. nih.gov This analogue also exhibits antiproliferative activity against a range of other cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and prostate cancer (DU-145). nih.gov Another related compound, 4-methyl-2,6-bis(1-phenylethyl)phenol, displayed strong anti-proliferative effects on breast cancer (MDA-MB 231), glioma (C6), and colon cancer (HCT-15) cells. nih.govresearchgate.net
The molecular mechanisms underlying these effects include the induction of apoptosis, characterized by morphological changes, nuclear fragmentation, and chromatin condensation. nih.govresearchgate.net This process is often mediated by the activation of caspases, such as caspase-3 and caspase-9, and the downregulation of anti-apoptotic proteins like Bcl-2. nih.gov Furthermore, some phenolic analogues have been found to inhibit critical cell survival signaling pathways. For example, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol, a structurally related compound, suppresses tumor growth by inhibiting IkappaB kinase β (IKKβ), a key component of the NF-κB pathway. nih.gov
Table 2: Anticancer Activity of this compound Analogues Against Various Cell Lines
| Compound Analogue | Cancer Cell Line | Observed Effect |
|---|---|---|
| p-methylaminophenol (p-MAP) nih.gov | HL60 (Leukemia) | Potent growth inhibition and apoptosis induction |
| MCF-7 (Breast) | Growth inhibition | |
| HepG2 (Liver) | Growth inhibition | |
| DU-145 (Prostate) | Growth inhibition | |
| 4-methyl-2,6-bis(1-phenylethyl)phenol nih.govresearchgate.net | MDA-MB 231 (Breast) | Strong anti-proliferative activity |
| C6 (Glioma) | Apoptosis induction, suppressed survival | |
| HCT-15 (Colon) | Suppressed survival | |
| (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol nih.gov | HCT116 (Colon) | Inhibition of cell growth (IC50: 12.00 µg/mL) |
Explorations of Antiparasitic and Other Therapeutic Applications
Research into the therapeutic applications of this compound analogues has extended to antiparasitic activities. Specifically, Schiff base derivatives of phenolic compounds have shown promise in this area. A study investigating the biological activity of 2-{(E)-[(4-bromophenyl)imino]methyl}phenol and its metal complexes revealed significant antileishmanial and antitrypanosomal activity. researchgate.net Schiff bases, which contain an azomethine group (–HC=N–), are synthesized from the condensation reaction of an aldehyde and an amine and can form stable complexes with various metals. researchgate.net These structural modifications can enhance the biological activity of the parent compounds. researchgate.net The study demonstrated that the synthesized Schiff base ligand and its metal complexes could serve as effective agents against these parasites with no associated cytotoxicity, highlighting their potential as selective therapeutic substances. researchgate.net This suggests that derivatization of the basic phenolic structure can unlock new therapeutic possibilities, including the treatment of parasitic diseases.
Structure-Activity Relationship (SAR) Studies for Optimizing Bioactivity
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound analogues influences their biological effects and for guiding the design of more potent therapeutic agents. nih.govmdpi.com
For antioxidant activity, the number and position of hydroxyl groups on the phenolic ring are paramount. mdpi.com The hydrogen-donating ability of the hydroxyl group is central to scavenging free radicals. nih.gov
In the context of anticancer activity, SAR studies have provided valuable insights. A comparison between p-methylaminophenol (p-MAP) and N-(4-hydroxyphenyl)retinamide (4-HPR) revealed that while the p-MAP structure is responsible for the core antioxidant and apoptosis-inducing activities, the addition of a long alkyl chain (the retinoyl residue) in 4-HPR significantly enhances the anticancer potency. nih.gov This indicates that while the aminophenol moiety is the active pharmacophore, lipophilic side chains can improve activity, possibly by altering cell membrane interactions or bioavailability. nih.gov
Furthermore, the functionalization of the core phenol structure, such as through halogenation or the formation of Schiff bases, can dramatically improve bioactivity. researchgate.nettorvergata.it For instance, creating metal complexes with phenolic Schiff bases has been shown to enhance antiparasitic effects. researchgate.net These studies underscore the importance of specific structural features and demonstrate that targeted chemical modifications can be used to optimize the diverse biological activities of this class of compounds.
Materials Science Applications and Advanced Functional Materials of 4 Ethylamino Methyl Phenol Derived Structures
Role as Antioxidant Additives in Polymers and Lubricants
Derivatives of 4-[(Ethylamino)methyl]phenol are recognized for their potential as effective antioxidant additives, playing a crucial role in preventing the degradation of polymers and lubricants caused by oxidative processes. The antioxidant activity of phenolic compounds, in general, is well-established and is primarily attributed to their ability to act as radical scavengers. rsc.orgresearchgate.net
The fundamental mechanism of phenolic antioxidants involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals, which are highly reactive species that initiate and propagate the degradation of organic materials. researchgate.netresearchgate.net This process is exemplified by the action of hindered phenols, which are a major class of primary antioxidants used in the industry. researchgate.netmdpi.com When a phenolic antioxidant intercepts a free radical (R•), it forms a stable phenoxy radical that is less likely to participate in further degradation reactions, thus terminating the autoxidation cycle. researchgate.net
In the context of polymers, the addition of phenolic antioxidants is essential to inhibit thermo-oxidative degradation during processing and throughout the service life of the material. researchgate.net This protection is vital for a wide range of polymers, including polyolefins, engineering plastics, and synthetic rubbers. scielo.org.co The effectiveness of these antioxidants can be further enhanced through synergistic combinations with other types of stabilizers, such as thioesters, which act as secondary antioxidants by decomposing hydroperoxides. scielo.org.co
Similarly, in lubricants, antioxidants are critical additives that prevent the oil from oxidizing at high temperatures, a process that leads to increased viscosity, sludge formation, and corrosion. researchgate.netmdpi.com Phenolic antioxidants, often in conjunction with aminic antioxidants, contribute to the long-term stability and performance of lubricating oils. researchgate.netnih.gov The synergy between phenolic and aminic antioxidants is particularly noteworthy; phenols can regenerate depleted aminic antioxidants, thereby extending their operational lifetime. researchgate.net
While direct studies on this compound as a primary antioxidant are not extensively documented in the provided search results, the structural features of this compound—a phenolic hydroxyl group and an amino group—suggest its potential for antioxidant activity. The presence of both functionalities could lead to a synergistic intramolecular effect, enhancing its radical scavenging capabilities. Research on Schiff bases and other derivatives of aminophenols has demonstrated their significant antioxidant properties, which are often evaluated using methods like the DPPH radical scavenging assay. mdpi.com
To illustrate the antioxidant potential of related phenolic structures, the following table summarizes the antioxidant activity of some synthesized Schiff base derivatives of phenolic compounds.
| Compound ID | Structure | Antioxidant Activity (IC50, µg/mL) | Reference |
| 4b | 4-[((6-Fluorobenzo[d]thiazol-2-yl)imino)methyl]phenol | Not specified, but noted for activity | electrochemsci.org |
| 4c | 4-[((6-Methoxybenzo[d]thiazol-2-yl)imino)methyl]phenol | Promising activity, comparable to standards | electrochemsci.org |
| 4d | 4-[((6-Ethoxybenzo[d]thiazol-2-yl)imino)methyl]phenol | Promising activity, comparable to standards | electrochemsci.org |
| Schiff Base I | (E)-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol | Variable inhibitory effects observed | mdpi.com |
| Schiff Base II | (E)-2-(((3-hydroxyphenyl)imino)methyl)-6-methoxyphenol | Variable inhibitory effects observed | mdpi.com |
| Schiff Base III | (E)-2-(((4-hydroxyphenyl)imino)methyl)-6-methoxyphenol | Variable inhibitory effects observed | mdpi.com |
This table presents data for derivatives of phenolic compounds to illustrate the antioxidant potential of this class of molecules.
Research on Corrosion Inhibition Mechanisms in Metal Systems
Phenolic compounds and their derivatives, particularly those incorporating nitrogen-containing functional groups, have been extensively investigated as effective corrosion inhibitors for various metals and alloys, most notably for mild steel in acidic environments. bvsalud.orgnih.gov The protective action of these organic molecules is attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. researchgate.net
The adsorption process can occur through two primary mechanisms: physisorption and chemisorption. Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules, while chemisorption involves the formation of coordinate bonds between the lone pair electrons of heteroatoms (such as nitrogen and oxygen in the case of this compound derivatives) and the vacant d-orbitals of the metal atoms. rsc.org The nature of the adsorption is often elucidated by studying the adsorption isotherm, with the Langmuir isotherm being a commonly used model to describe the monolayer adsorption of inhibitors on the metal surface. researchgate.netelectrochemsci.org
Electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are instrumental in evaluating the performance and understanding the mechanism of corrosion inhibitors. electrochemsci.orgnih.gov PDP studies can reveal whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor by observing the changes in the corrosion potential and current densities. scielo.org.co EIS provides insights into the resistance of the protective film and the charge transfer processes occurring at the metal-electrolyte interface. scielo.org.co
Schiff bases derived from phenolic aldehydes and various amines have shown excellent corrosion inhibition properties. For instance, a study on 4-(((4-ethylphenyl)imino)methyl)phenol (4EMP), a compound structurally related to derivatives of this compound, demonstrated its effectiveness as a mixed-type inhibitor for mild steel in a 1 M HCl solution. electrochemsci.org The adsorption of 4EMP on the steel surface was found to obey the Langmuir isotherm and was characterized as a chemisorption process. electrochemsci.org
Quantum chemical calculations, often performed using Density Functional Theory (DFT), are employed to correlate the molecular structure of the inhibitor with its inhibition efficiency. electrochemsci.org These theoretical studies can provide valuable information about the electronic properties of the inhibitor molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are related to its ability to donate and accept electrons, respectively, and thus its tendency to adsorb on the metal surface.
The following table summarizes the corrosion inhibition performance of some phenolic derivatives on mild steel in acidic media.
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Adsorption Mechanism | Reference |
| 4EMP | Mild Steel | 1 M HCl | High | Chemisorption, Langmuir Isotherm | electrochemsci.org |
| 4NMP | Mild Steel | 1 M HCl | Moderate | Physisorption & Chemisorption, Langmuir Isotherm | electrochemsci.org |
| HAMP-2 | Mild Steel | 1 M HCl | >87% at 10⁻⁴ M | Langmuir Isotherm | scielo.org.co |
| HABN-3 | Mild Steel | 1 M HCl | >90% at 10⁻⁴ M | Langmuir Isotherm | scielo.org.co |
| CAMP-4 | Mild Steel | 1 M HCl | >92% at 10⁻⁴ M | Langmuir Isotherm | scielo.org.co |
This table presents data for derivatives of phenolic compounds to illustrate the corrosion inhibition potential of this class of molecules.
Development of Functional Dyes and Pigments
The chromophoric and auxochromic properties inherent in the structure of this compound and its derivatives make them valuable building blocks for the synthesis of functional dyes and pigments. The phenolic hydroxyl group and the amino group can act as auxochromes, which are groups that modify the color and intensity of a chromophore, in this case, the benzene (B151609) ring.
A significant class of dyes that can be synthesized from phenolic compounds are azo dyes. researchgate.net These dyes are characterized by the presence of one or more azo groups (–N=N–) that connect aromatic rings. The synthesis of azo dyes typically involves a diazo coupling reaction, where a diazonium salt is reacted with an activated aromatic compound, such as a phenol (B47542) or an arylamine. electrochemsci.org In the case of this compound, the phenol ring is activated by the hydroxyl group, making it susceptible to electrophilic attack by a diazonium ion. This reaction would lead to the formation of an azo dye with a color that can be tuned by the choice of the diazonium salt and by further modification of the molecular structure.
The versatility of azo dyes allows for the creation of a wide spectrum of colors, including yellow, orange, and red hues. electrochemsci.org These dyes find extensive applications in the textile, food, and cosmetic industries. electrochemsci.org Furthermore, beyond their coloring properties, dyes derived from phenolic compounds can impart additional functionalities to the materials they are applied to. For instance, phenolic dyes have been shown to provide textiles with antimicrobial, antioxidant, and UV-protective properties. mdpi.combvsalud.orgnih.gov
While direct synthesis of dyes from this compound is not detailed in the provided search results, a closely related compound, 3-(Ethylamino)-4-methylphenol, is listed as a dye intermediate. This compound is used in the synthesis of various dyes and pigments, including Basic Red 1, Acid Red 50, and several Pigment Reds (81, 81:1, 81:2, 81:5, and 169). This indicates the high potential of the ethylamino-methyl-phenol scaffold in the development of colorants.
The synthesis and properties of some azo dyes derived from phenolic compounds are summarized in the table below, illustrating the potential of this class of molecules in dye chemistry.
| Phenolic Precursor | Diazonium Salt Source | Resulting Dye Type | Potential Color | Reference |
| Phenol | Benzenediazonium chloride | Azo Dye | Yellow-Orange | researchgate.net |
| Naphthalen-2-ol | Benzenediazonium chloride | Azo Dye | Not specified | researchgate.net |
| Phenylamine (Aniline) | Benzenediazonium chloride | Azo Dye (Aniline Yellow) | Yellow | researchgate.net |
| Syringol | Various anilines | Azo Dye | Not specified | rsc.org |
| 5,6,7,8-tetrahydro-2-naphthol | Various anilines | Azo Dye | Not specified | rsc.org |
This table provides examples of azo dyes synthesized from various phenolic precursors to demonstrate the general synthetic routes and potential outcomes for dyes derived from this compound.
Applications in Optoelectronic Materials and Non-Linear Optics (NLO)
The molecular architecture of this compound derivatives, particularly Schiff bases formed through the condensation of the amino group with an aldehyde, presents significant opportunities for the development of advanced materials for optoelectronic and non-linear optical (NLO) applications. scielo.org.coelectrochemsci.org Organic molecules with extended π-conjugated systems and donor-acceptor (D-π-A) structures are known to exhibit large second- and third-order NLO responses, which are crucial for applications such as frequency conversion, optical switching, and data storage. researchgate.net
In the context of a Schiff base derived from this compound, the phenolic hydroxyl group can act as an electron donor, while an appropriately chosen substituent on the aldehyde part of the molecule can serve as an electron acceptor. The imine (C=N) bond and the aromatic rings form the π-conjugated bridge that facilitates intramolecular charge transfer (ICT) upon excitation, a key mechanism for NLO activity. researchgate.net
Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting and understanding the NLO properties of these molecules. bvsalud.org These calculations can determine key parameters like the first hyperpolarizability (β) and second hyperpolarizability (γ), which are measures of the second- and third-order NLO response, respectively. bvsalud.org Studies on various phenolic Schiff bases have shown that their NLO properties can be significantly higher than that of standard materials like urea. rsc.orgbvsalud.org
Beyond NLO applications, these materials are also being explored for use in optoelectronic devices such as organic light-emitting diodes (OLEDs). scielo.org.conih.gov The ability to tune the electronic and optical properties of these molecules through synthetic modifications makes them attractive candidates for emissive and charge-transporting layers in OLEDs. mdpi.commdpi.com The fluorescence and electroluminescence characteristics of these materials are critical for their performance in such devices. nih.gov
The following table presents calculated NLO properties for some phenolic Schiff bases, highlighting their potential in this field.
| Compound | First Hyperpolarizability (β) (a.u.) | Second Hyperpolarizability (γ) (a.u.) | Comparison to Urea | Reference |
| 2-NBP | 6 times higher | 80 times higher | Significantly higher | bvsalud.org |
| 3-NBP | 17 times higher | 102 times higher | Significantly higher | bvsalud.org |
| 4-NBP | 27 times higher | 124 times higher | Significantly higher | bvsalud.org |
| H₂L | 14 times higher | Not specified | Significantly higher | rsc.org |
| DANOHB | Not specified | >30 times higher | Significantly higher | nih.gov |
This table provides a summary of the calculated nonlinear optical properties of several phenolic Schiff bases, demonstrating the potential of this class of compounds for NLO applications. The specific values for this compound derivatives would require dedicated experimental or computational studies.
Utilization in Electrochemical Sensing and Detection Methodologies
The electroactive nature of the phenolic group in this compound and its derivatives makes them highly suitable for the development of electrochemical sensors for the detection of a wide range of analytes. electrochemsci.org The hydroxyl group on the aromatic ring can be easily oxidized, providing a basis for voltammetric and amperometric detection methods. Furthermore, the presence of the ethylamino group offers additional sites for functionalization and interaction with target molecules.
One of the primary approaches for utilizing these compounds in electrochemical sensing is to modify the surface of an electrode, such as a glassy carbon electrode (GCE), with the phenolic compound or its polymer. mdpi.com This modification can be achieved through various techniques, including drop-casting, self-assembly, or electropolymerization. researchgate.net Electropolymerization is a particularly attractive method as it allows for the in-situ formation of a stable and uniform polymer film on the electrode surface, which can enhance the sensitivity and selectivity of the sensor. researchgate.net
Modified electrodes based on phenolic compounds have been successfully employed for the detection of various biologically and environmentally important analytes, including:
Dopamine (DA): The electrocatalytic properties of the modified electrode can facilitate the oxidation of dopamine, allowing for its sensitive detection even in the presence of common interferents like ascorbic acid and uric acid. researchgate.netmdpi.com
Ascorbic Acid (AA): Phenolic-modified electrodes can exhibit excellent electrocatalytic activity towards the oxidation of ascorbic acid, enabling its determination in pharmaceutical and biological samples. electrochemsci.org
Uric Acid (UA): The enhanced electron transfer kinetics at the surface of the modified electrode can lead to a more sensitive and selective detection of uric acid. researchgate.netnih.gov
Heavy Metal Ions: The functional groups on the phenolic compound can act as chelating agents, binding to heavy metal ions and allowing for their detection through techniques like anodic stripping voltammetry. nih.govnih.gov
The performance of these electrochemical sensors is typically evaluated based on parameters such as their linear detection range, limit of detection (LOD), sensitivity, selectivity, and stability. The table below summarizes the performance of various electrochemical sensors based on modified electrodes for the detection of different analytes.
| Electrode Modification | Analyte | Detection Technique | Linear Range | Limit of Detection (LOD) | Reference |
| Iodine-Coated Platinum | Ascorbic Acid | Cyclic Voltammetry | 2.84x10⁻³ - 5.68 mM | 1.0 µM | scielo.org.cobvsalud.org |
| Gold Electrode | L-Ascorbic Acid | Linear-Scan Voltammetry | 1-175 µg/mL | 0.3 µg/mL | nih.gov |
| SPCE-Fe₃O₄/SPEEK | Dopamine | Square Wave Voltammetry | 5–50 μM | 7.1 μM | mdpi.com |
| La³⁺/ZnO/GG/SPE | Ascorbic Acid | Differential Pulse Voltammetry | 1.0–700.0 µM | 0.03 µM | |
| N-GSs/GCE | Dopamine, Ascorbic Acid, Uric Acid | Differential Pulse Voltammetry | 0.1 - 700.0 µM (DA) | 30 nM (DA) | mdpi.com |
This table provides examples of the performance of various modified electrodes in electrochemical sensing, illustrating the potential of using this compound derivatives for similar applications.
Emerging Research Directions and Future Perspectives for 4 Ethylamino Methyl Phenol
Integration with Nanoscience and Nanotechnology for Advanced Applications
The functional attributes of 4-[(Ethylamino)methyl]phenol make it a compelling candidate for integration into the fields of nanoscience and nanotechnology. The presence of both a hydroxyl (-OH) group on the phenol (B47542) ring and a secondary amine (-NH) group provides reactive sites for surface modification of nanoparticles. This dual functionality could be leveraged to create stable, functionalized nanomaterials with tailored properties.
For instance, the phenolic hydroxyl group can be used to anchor the molecule onto metal oxide nanoparticles, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), through covalent linkages. The ethylamino group, on the other hand, can serve as a point of attachment for other functional molecules, including therapeutic agents or targeting ligands. This would enable the development of sophisticated drug delivery systems where the nanoparticle acts as a carrier, and the this compound derivative functions as a linker.
Furthermore, the aromatic nature of the phenol ring can facilitate π-π stacking interactions with carbon-based nanomaterials like graphene and carbon nanotubes. This non-covalent functionalization could be employed to disperse these nanomaterials in various solvents, enhancing their processability and opening up avenues for their use in composites and electronic devices. The potential for this compound to act as a stabilizing and functionalizing agent for a range of nanoparticles presents a rich area for future research.
Exploration in Supramolecular Chemistry and Self-Assembly Processes
The molecular structure of this compound is conducive to its participation in supramolecular chemistry and self-assembly processes. The hydrogen-bonding capabilities of the hydroxyl and amino groups, coupled with the potential for aromatic interactions, provide the necessary driving forces for the spontaneous organization of molecules into well-defined, higher-order structures.
Researchers can explore the self-assembly of this compound and its derivatives into various architectures, such as nanofibers, gels, and vesicles. The formation of these supramolecular structures is governed by a delicate balance of non-covalent interactions. By systematically modifying the molecular structure, for example, by introducing long alkyl chains or other recognition motifs, it may be possible to control the morphology and properties of the resulting self-assembled materials.
These supramolecular assemblies could find applications in areas such as tissue engineering, where they might serve as scaffolds for cell growth, or in environmental remediation, as materials for the selective capture of pollutants. The ability to form ordered structures through self-assembly is a powerful tool in materials science, and this compound offers a versatile building block for the construction of novel functional materials.
High-Throughput Screening Initiatives for Novel Biological Activities
High-throughput screening (HTS) provides a rapid and efficient means of evaluating large libraries of compounds for their biological activity. Phenolic compounds, in general, are known to exhibit a wide range of biological effects, including antioxidant, antimicrobial, and anticancer properties. tuni.finih.goveurekaselect.comeurekaselect.comresearchgate.net Initiating HTS campaigns for this compound and its derivatives could uncover novel therapeutic applications.
Libraries of derivatives can be synthesized by modifying the core structure of this compound. These modifications could involve substitutions on the aromatic ring or alterations to the ethylamino side chain. The resulting compound libraries can then be screened against a diverse panel of biological targets, including enzymes, receptors, and whole cells.
The data generated from these HTS initiatives can be used to establish structure-activity relationships (SAR), providing insights into how the chemical structure of the compounds relates to their biological function. This information is invaluable for the rational design of more potent and selective drug candidates. The potential for discovering new bioactive molecules makes HTS a critical component of future research on this compound.
Table 1: Illustrative High-Throughput Screening Cascade for Phenol Derivatives
| Screening Stage | Assay Type | Objective | Example Target/Cell Line |
| Primary Screen | Cell-based viability assay | Identify compounds with cytotoxic effects | Human osteosarcoma cells (e.g., U2OS) |
| Secondary Screen | Enzyme inhibition assay | Determine the mechanism of action | Caspase 3/7 activity assay |
| Tertiary Screen | In vivo model | Evaluate efficacy and toxicity | Xenograft mouse model |
Development of Advanced Analytical Techniques for In Situ Monitoring of Reactions and Interactions
A deeper understanding of the chemical behavior of this compound requires the use of advanced analytical techniques for the real-time, in situ monitoring of its reactions and interactions. spectroscopyonline.commt.com Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide valuable information about reaction kinetics, intermediates, and product formation.
For instance, in situ FTIR can be used to follow the progress of reactions involving the hydroxyl or amino groups of this compound, providing real-time data on the consumption of reactants and the appearance of products. This information is crucial for optimizing reaction conditions and improving yields.
Furthermore, techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to study the non-covalent interactions of this compound with other molecules, such as proteins or DNA. nih.gov These studies are essential for elucidating the mechanisms of biological activity and for designing molecules with specific binding properties. The development and application of these advanced analytical methods will be instrumental in advancing our knowledge of this compound.
Computational Design and Predictive Modeling for Directed Synthesis of Novel Derivatives
Computational chemistry and predictive modeling are powerful tools for the rational design of new molecules with desired properties. nih.govmdpi.comacs.orgresearchgate.netresearchgate.net In the context of this compound, these approaches can be used to guide the synthesis of novel derivatives with enhanced biological activity or improved material properties.
Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their observed biological activities. nih.gov These models can then be used to predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.
Molecular docking simulations can provide insights into the binding of this compound derivatives to specific biological targets, helping to explain their mechanism of action at the molecular level. Additionally, density functional theory (DFT) calculations can be used to predict the electronic properties and reactivity of new derivatives, aiding in the design of synthetic routes. The integration of computational design and predictive modeling into the research workflow will accelerate the discovery and development of new applications for this compound.
Table 2: Key Parameters in the Computational Design of Phenol Derivatives
| Computational Method | Parameter/Descriptor | Application in Derivative Design |
| QSAR | LogP, pKa, Molecular Weight | Predicting biological activity and pharmacokinetic properties. |
| Molecular Docking | Binding Affinity, Docking Score | Identifying potential biological targets and optimizing binding interactions. |
| DFT | HOMO/LUMO energies, Electrostatic Potential | Predicting reactivity and guiding synthetic strategies. |
Q & A
Q. What are the optimized synthetic routes for 4-[(Ethylamino)methyl]phenol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via a Mannich reaction , involving phenol, formaldehyde, and ethylamine. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution .
- Temperature : Maintain 50–70°C to balance reaction rate and side-product formation.
- pH control : Mildly acidic conditions (pH 5–6) optimize imine intermediate formation.
Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and validate purity using HPLC (>98% purity threshold) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Employ a multi-technique approach:
- NMR : H NMR identifies proton environments (e.g., phenolic -OH at δ 9.2 ppm; ethylamino protons at δ 2.6–3.1 ppm) .
- FT-IR : Confirm functional groups (O-H stretch ~3300 cm; C-N stretch ~1250 cm) .
- Computational modeling : Density Functional Theory (DFT) calculates charge distribution and HOMO-LUMO gaps to predict reactivity .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer : Use microplate-based assays :
- Antimicrobial activity : Broth microdilution (MIC determination against S. aureus and E. coli; 24–48 hr incubation) .
- Antioxidant capacity : DPPH radical scavenging (IC calculation; UV-Vis at 517 nm) .
Include positive controls (e.g., ascorbic acid for antioxidants) and solvent controls to mitigate false positives .
Advanced Research Questions
Q. How can conflicting data regarding the compound’s solubility and stability be resolved through experimental design?
- Methodological Answer : Apply Design of Experiments (DoE) :
- Factors : pH (4–10), temperature (4–40°C), ionic strength (0–1M NaCl).
- Response variables : Solubility (UV-Vis quantification) and degradation rate (HPLC).
Use ANOVA to identify dominant factors and optimize storage buffers (e.g., pH 7.4 phosphate buffer for stability) .
Q. What strategies are effective in elucidating the structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer :
- Derivatization : Synthesize analogs (e.g., alkyl chain length variation, halogen substitution) .
- Activity clustering : Compare bioactivity data (e.g., IC, MIC) against steric/electronic descriptors (logP, polar surface area) using QSAR models .
- Crystallography : Resolve X-ray structures to correlate substituent positioning with receptor binding .
Q. What analytical techniques are recommended for detecting trace impurities in synthesized batches?
- Methodological Answer :
- GC-MS : Detect volatile byproducts (e.g., residual ethylamine; m/z 45) with <0.1% detection limits .
- LC-MS/MS : Quantify non-volatile impurities (e.g., Mannich adducts) using MRM transitions .
- Elemental analysis : Verify stoichiometry (CHNO) and flag inorganic residues (e.g., Na from purification) .
Q. How do pH and temperature variations affect the degradation pathways of this compound in aqueous environments?
- Methodological Answer : Conduct accelerated stability studies :
- Conditions : pH 3–9 buffers, 25–60°C, monitored over 14 days.
- Analytics : Track degradation products via UPLC-QTOF (e.g., oxidation to quinone derivatives at pH >8).
Derive Arrhenius plots to predict shelf-life under ambient conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
